(R)-(+)-Pantoprazole
Overview
Description
®-(+)-Pantoprazole is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. It works by inhibiting the hydrogen-potassium ATPase enzyme system of the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole involves several steps, starting from the appropriate chiral precursor. One common method includes the use of chiral resolution techniques to obtain the desired enantiomer. The synthesis typically involves the following steps:
Formation of the benzimidazole ring: This is achieved through the condensation of 2-mercapto-5-methoxybenzimidazole with a suitable aldehyde.
Sulfoxidation: The benzimidazole derivative is then oxidized to form the sulfoxide group, which is a key functional group in pantoprazole.
Chiral resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final product formation: The purified intermediates are further reacted to form ®-(+)-Pantoprazole, which is then subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Pantoprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the sulfone derivative.
Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Sulfoxide to sulfone: Oxidation leads to the formation of the sulfone derivative.
Sulfoxide to sulfide: Reduction results in the formation of the sulfide derivative.
Substituted benzimidazoles: Substitution reactions yield various substituted benzimidazole derivatives
Scientific Research Applications
®-(+)-Pantoprazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies related to proton pump inhibitors and their mechanisms.
Biology: Research on its effects on gastric parietal cells and its role in reducing gastric acid secretion.
Medicine: Extensive studies on its efficacy in treating gastroesophageal reflux disease, Zollinger-Ellison syndrome, and other acid-related disorders.
Industry: Utilized in the development of new formulations and drug delivery systems for improved therapeutic outcomes
Mechanism of Action
®-(+)-Pantoprazole exerts its effects by irreversibly binding to the hydrogen-potassium ATPase enzyme system located on the secretory surface of gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated gastric acid secretion. The inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume .
Comparison with Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Comparison: ®-(+)-Pantoprazole is unique in its chiral form, which may offer specific pharmacokinetic and pharmacodynamic advantages over its racemic counterparts. Compared to other proton pump inhibitors, ®-(+)-Pantoprazole has a longer duration of action and a more favorable safety profile, making it a preferred choice for long-term management of acid-related disorders .
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142706-18-1 | |
Record name | Pantoprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PANTOPRAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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